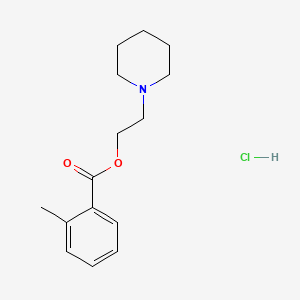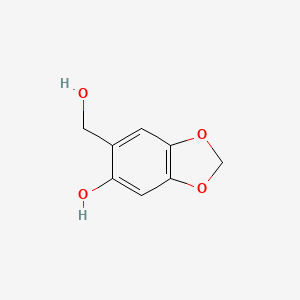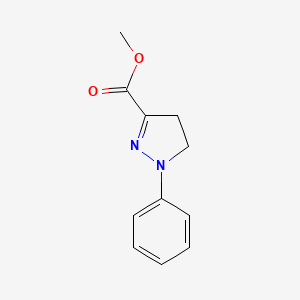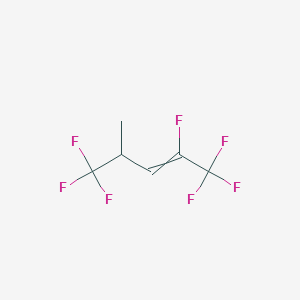![molecular formula C16H22N2O6 B14350146 Methyl 4-[4-(4-methoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate CAS No. 91480-71-6](/img/structure/B14350146.png)
Methyl 4-[4-(4-methoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[4-(4-methoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a piperazine ring substituted with methoxy and oxobut-2-enoyl groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(4-methoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxy-4-oxobut-2-enoic acid with 2,5-dimethylpiperazine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[4-(4-methoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols replace the methoxy or oxobut-2-enoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Piperazine derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[4-(4-methoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 4-[4-(4-methoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s oxobut-2-enoyl groups can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzyme activity or receptor function. Additionally, the piperazine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-[4-(4-methoxy-4-oxobut-2-enoyl)-2-methylpiperazin-1-yl]-4-oxobut-2-enoate: Similar structure but with a single methyl group on the piperazine ring.
Ethyl 4-[4-(4-methoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 4-[4-(4-methoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate is unique due to its specific substitution pattern on the piperazine ring and the presence of both methoxy and oxobut-2-enoyl groups
Eigenschaften
CAS-Nummer |
91480-71-6 |
|---|---|
Molekularformel |
C16H22N2O6 |
Molekulargewicht |
338.36 g/mol |
IUPAC-Name |
methyl 4-[4-(4-methoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate |
InChI |
InChI=1S/C16H22N2O6/c1-11-9-18(14(20)6-8-16(22)24-4)12(2)10-17(11)13(19)5-7-15(21)23-3/h5-8,11-12H,9-10H2,1-4H3 |
InChI-Schlüssel |
OZTPQJYCFFKWPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(C(CN1C(=O)C=CC(=O)OC)C)C(=O)C=CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


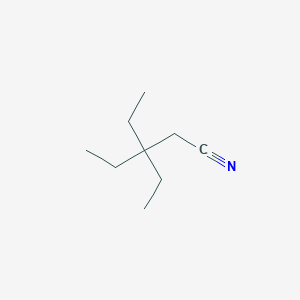
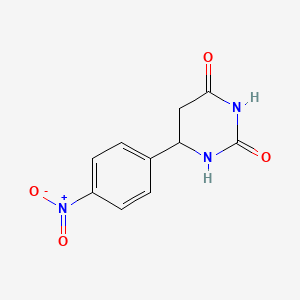
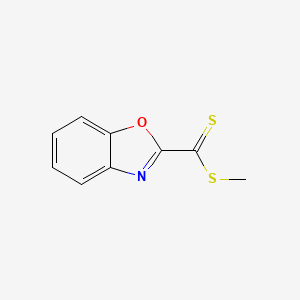
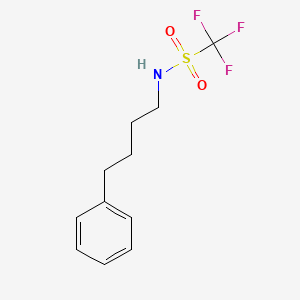
![1,2-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene](/img/structure/B14350084.png)
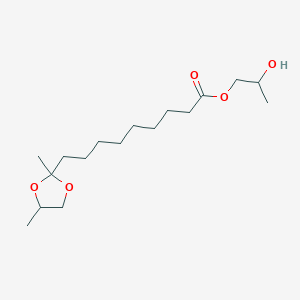
![4-([1,1'-Biphenyl]-4-yl)-6-phenylpyrimidin-2-amine](/img/structure/B14350086.png)

![1,3-Propanediol, 2-[(3-aminopropyl)amino]-2-(hydroxymethyl)-](/img/structure/B14350093.png)
